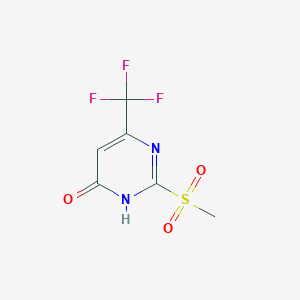

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-methylsulfonyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYWGYFPJDMHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol typically involves:

- Construction of the pyrimidine core with the trifluoromethyl substituent at position 6.

- Introduction of the methanesulfonyl group at position 2, often via oxidation of a methylthio precursor.

- Installation or preservation of the hydroxyl group at position 4.

Two main synthetic routes are reported in the literature:

Cyclocondensation and Oxidation Route

Cyclocondensation to Form Pyrimidine Core

A convenient synthesis of methylsulfonyl-substituted pyrimidines involves the cyclocondensation of suitable β-dicarbonyl compounds with thiourea derivatives under acidic conditions. For example, Xu et al. described a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine starting from acetylacetone and thiourea in hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated and oxidized to the sulfonyl compound.

Methylation of Mercaptopyrimidine

Methylation is achieved using dimethyl carbonate in the presence of phase-transfer catalysts such as tetrabutylammonium bromide, converting the mercapto group to a methylthio substituent.

Oxidation to Methanesulfonyl Group

The key step is oxidation of the methylthio group to the methanesulfonyl group. This is performed using hydrogen peroxide in the presence of sodium tungstate dihydrate and tetrabutylammonium bromide as catalysts in acetic acid at elevated temperature (45–55 °C). The oxidation proceeds efficiently, yielding the methanesulfonyl product in high yield (~98%) with good purity after recrystallization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | Acetylacetone, thiourea, HCl, reflux | Not specified | Forms 4,6-dimethyl-1-mercaptopyrimidine |

| Methylation | Dimethyl carbonate, tetrabutylammonium bromide | Not specified | Produces 4,6-dimethyl-2-methylthiopyrimidine |

| Oxidation | H2O2 (35%), sodium tungstate dihydrate, tetrabutylammonium bromide, AcOH, 45-55 °C | 98.4 | Produces 4,6-dimethyl-2-(methylsulfonyl)pyrimidine |

Preparation of 2-Alkoxy-6-(trifluoromethyl)pyrimidin-4-ol Derivatives

Though specifically for 2-alkoxy derivatives, the methodology provides insights into preparing 2-substituted-6-(trifluoromethyl)pyrimidin-4-ols, which can be adapted for methanesulfonyl substitution.

Two-Step Process

- Step 1: Reaction of cyanamide with a C1-C8 alcohol in the presence of hydrogen chloride forms an alkoxyisourea hydrochloride intermediate.

- Step 2: This intermediate is reacted with ethyl trifluoroacetoacetate in aqueous alkali (typically sodium hydroxide) to yield the 2-alkoxy-6-(trifluoromethyl)pyrimidin-4-ol.

This process avoids isolation of the intermediate and is conducted under controlled temperatures (50–70 °C for step 1 and 85–95 °C for step 2), offering a more economic and time-efficient route.

Chemoselective O-Alkylation Strategy

A more recent and selective approach involves chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines as alkylating agents. This method allows selective functionalization at the oxygen atom, avoiding competing N-alkylation.

Reaction Conditions and Outcomes

- The reaction is performed with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents.

- Potassium carbonate or similar bases are used in solvents such as dichloromethane at room temperature or reflux.

- Yields range from 70% to 98%, with high selectivity for O-alkylation confirmed by NMR and X-ray crystallography.

- Attempts to use cyclocondensation routes with these substrates resulted in low yields, favoring the direct alkylation approach.

| Parameter | Details |

|---|---|

| Alkylating agent | 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines |

| Base | Potassium carbonate or similar |

| Solvent | Dichloromethane or equivalent |

| Temperature | Room temperature to reflux |

| Yield | 70–98% |

| Selectivity | Exclusive O-alkylation |

Comparative Analysis of Preparation Routes

| Feature | Cyclocondensation + Oxidation Route | Alkoxyisourea + Trifluoroacetoacetate Route | Chemoselective O-Alkylation Route |

|---|---|---|---|

| Starting materials | Acetylacetone, thiourea, methylation reagents | Cyanamide, alcohol, ethyl trifluoroacetoacetate | 4-(iodomethyl)pyrimidines, pyrimidin-4-ol |

| Reaction steps | 3 | 2 | 1 |

| Reaction conditions | Acidic cyclocondensation, methylation, oxidation with H2O2 | Acidic and basic aqueous conditions | Mild base, organic solvent |

| Yield | Up to 98% (oxidation step) | Not specified | 70–98% |

| Selectivity | High for sulfonyl group | High for alkoxy group | High for O-alkylation |

| Scalability | Demonstrated | Demonstrated | Demonstrated |

| Isolation of intermediates | Yes | No | No |

Research Findings and Notes

- The oxidation step to convert methylthio to methanesulfonyl is critical and can be efficiently catalyzed by sodium tungstate with hydrogen peroxide as the oxidant.

- Direct alkylation methods provide better selectivity and yields for functionalization at the oxygen atom of the pyrimidin-4-ol ring, which is relevant for preparing 2-substituted derivatives.

- The use of alkoxyisourea intermediates in aqueous media offers an economic and time-saving approach for 2-alkoxy derivatives, which can be adapted for related sulfonyl derivatives with appropriate modifications.

- Attempts to improve yields via longer reaction times or increased reagent amounts in cyclocondensation approaches have limited success, indicating the need for optimized reaction conditions or alternative routes.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation + Oxidation | Acetylacetone, thiourea, dimethyl carbonate, H2O2, sodium tungstate | Acidic cyclocondensation, methylation, oxidation at 45–55 °C | ~75% overall, 98% oxidation step | Efficient for methylsulfonyl pyrimidines |

| Alkoxyisourea + Trifluoroacetoacetate | Cyanamide, C1-C8 alcohol, HCl, ethyl trifluoroacetoacetate, NaOH | 50–70 °C first step, 85–95 °C second step | Not specified | Shorter time, no isolation of intermediates |

| Chemoselective O-Alkylation | 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, pyrimidin-4-ol, K2CO3 | Room temp to reflux, organic solvent | 70–98% | High selectivity for O-alkylation |

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or carboxylates can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted pyrimidine derivatives.

Substitution: Ether or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting various diseases.

- Antimicrobial Activity : Research indicates that 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol exhibits significant antimicrobial properties, potentially inhibiting bacterial quorum sensing mechanisms. This property is crucial for developing new therapeutic strategies against bacterial infections .

- Neuroprotective Effects : Similar compounds have shown promise in inhibiting the production of β-amyloid peptides, which are implicated in neurodegenerative diseases like Alzheimer’s. This suggests that this compound may also have neuroprotective effects .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound has led to insights into its efficacy as an inhibitor of specific enzymes or receptors. For instance, modifications in the pyrimidine structure can enhance binding affinity to targets such as the dopamine D3 receptor, making it a candidate for treating substance abuse disorders .

Data Summary Table

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial activity of various pyrimidine derivatives, this compound was tested against several pathogens. The compound demonstrated significant inhibition against Mycobacterium smegmatis and other Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Case Study 2: Neurodegenerative Disease Models

Research on neuroprotective effects involved testing this compound in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to reduced levels of β-amyloid plaques and improved cognitive function, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The findings suggest favorable pharmacokinetic properties that could enhance its viability as a drug candidate in clinical settings .

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly influences the compound’s physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. This contrasts with the electron-donating methylthio (-SCH₃) group, which improves lipophilicity (logP ~2.1) but reduces metabolic stability .

- Biological Activity : The sulfonyl variant in FABP4 inhibitors exhibits micromolar IC₅₀ values (e.g., 1.2 µM), outperforming sulfanyl analogs due to stronger hydrogen bonding with Arg126 and Tyr128 residues .

Modifications at Position 4 or 6

Variations at other positions alter reactivity and applications:

Key Observations :

- Halogen Substitutions : Bromine at position 5 (e.g., 5-bromo-6-CF₃ analog) enhances antimicrobial activity (MIC ~8 µg/mL against S. aureus), likely due to increased electrophilicity and halogen bonding .

- Amino Groups: Introduction of -NH₂ at position 2 (e.g., 2-amino-5-bromo analog) may improve solubility but reduces membrane permeability compared to sulfonyl derivatives .

Core Scaffold Replacements

Replacement of the pyrimidine ring with other heterocycles:

Key Observations :

- Pyridazinone Scaffolds: The 4-amino-pyridazin-3(2H)-one core achieves comparable FABP4 inhibition (IC₅₀ ~3.5 µM) to the original pyrimidine scaffold, with improved synthetic accessibility .

- Isoxazole Fusion : Isoxazolo[5,4-d]pyrimidines exhibit selective Toll-like receptor activity, attributed to enhanced π-stacking from the fused ring system .

Biological Activity

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

- IUPAC Name : this compound

- Molecular Formula : C6H5F3N2O3S

- Molecular Weight : 242.18 g/mol

- CAS Number : 1779983-09-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.

- Anti-inflammatory Properties : Inhibition of specific inflammatory pathways has been observed, indicating potential use in treating inflammatory diseases.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Data Summary

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrimidine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects showed that treatment with the compound led to a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This positions it as a candidate for further development in treating conditions like rheumatoid arthritis.

Case Study 3: Anticancer Activity

In vitro assays on ovarian cancer cell lines revealed that the compound inhibited cell viability with an IC50 value of 31.5 µM. Further mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the compound's biological activity by increasing electron-withdrawing properties, which can stabilize reactive intermediates during enzymatic interactions. The methanesulfonyl group also contributes to improved solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.